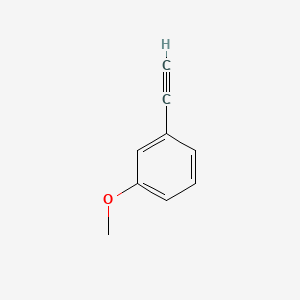

3-Ethynylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXCTCNZKFDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348802 | |

| Record name | 3-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-70-7 | |

| Record name | 3-Methoxyphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethynylanisole

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-ethynylanisole (1-ethynyl-3-methoxybenzene), a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the most effective synthetic strategies, detailed mechanistic insights, and robust analytical characterization protocols. The primary focus is on the Sonogashira cross-coupling reaction, a highly efficient method for the formation of the key carbon-carbon bond. This guide explains the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is an aromatic compound featuring a methoxy group and a terminal alkyne, functionalities that make it a versatile precursor in organic synthesis. The terminal alkyne is particularly valuable, serving as a handle for a wide array of chemical transformations, including "click" chemistry, further cross-coupling reactions, and cyclizations. Its derivatives are integral to the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] For instance, the ethynyl moiety is a key component in various kinase inhibitors and other targeted therapeutics, where it can form crucial interactions within the ATP-binding site of enzymes.[2] This guide provides the foundational knowledge required for the efficient synthesis and rigorous characterization of this important chemical intermediate.

Synthesis of this compound via Sonogashira Coupling

The formation of a carbon-carbon bond between an aryl halide and a terminal alkyne is most effectively achieved through the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed, copper-cocatalyzed method offers mild reaction conditions and broad functional group tolerance, making it the industry standard for synthesizing arylalkynes like this compound.[4][5]

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (e.g., 3-iodoanisole), forming a Pd(II) intermediate.[4] This step is often the rate-limiting step, and its efficiency is influenced by the choice of palladium ligand and the nature of the halide (I > Br > Cl).[4][7]

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of an amine base, to form a copper(I) acetylide intermediate.[8] This step increases the nucleophilicity of the alkyne.

-

Transmetalation and Reductive Elimination: The key step is the transmetalation of the acetylide group from the copper acetylide to the Pd(II) complex.[1] This is followed by reductive elimination, which forms the final C(sp²)-C(sp) bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The diagram below illustrates the interplay between these two catalytic cycles.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-iodoanisole and trimethylsilylacetylene, followed by in-situ deprotection. The use of trimethylsilylacetylene is a common strategy to avoid the handling of volatile acetylene gas and to minimize the undesired homo-coupling of the terminal alkyne (Glaser coupling).[9]

Materials and Reagents:

-

3-Iodoanisole (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (Anhydrous, 3.0 eq)

-

Tetrahydrofuran (THF) (Anhydrous)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq)

-

Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).[10]

-

Solvent and Reagent Addition: Add anhydrous THF (to achieve a ~0.2 M concentration of the aryl halide) and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture for 10 minutes at room temperature.[11]

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-iodoanisole spot is consumed (typically 2-4 hours).

-

Deprotection: Once the coupling is complete, cool the reaction mixture in an ice bath and add TBAF solution (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[12]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.[12]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow and data provide a benchmark for validation.

Physical and Spectroscopic Properties

The following table summarizes the key physical and expected spectroscopic data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 204-210 °C (lit.) | |

| Density | 1.04 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.555 (lit.) | |

| Mass Spec (EI) | m/z (%) = 132.1 (M+, 100%), 117.1, 102.1, 89.1 | [13] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25 (t, 1H), 7.10 (m, 1H), 7.05 (m, 1H), 6.90 (m, 1H), 3.80 (s, 3H), 3.05 (s, 1H) | [13] |

| IR (Neat) | ν (cm⁻¹): ~3290 (≡C-H), ~2100 (C≡C), ~1600, 1480 (C=C), ~1250 (C-O) | [7][14] |

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The singlet at ~3.05 ppm corresponds to the acetylenic proton (≡C-H). The singlet at ~3.80 ppm is characteristic of the methoxy (-OCH₃) protons. The complex multiplet pattern between 6.90 and 7.25 ppm represents the four protons on the disubstituted aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong peak around 3290 cm⁻¹ confirms the presence of the terminal alkyne C-H bond.[15] A weaker, sharp absorption around 2100 cm⁻¹ is indicative of the C≡C triple bond stretch.[15] Strong bands for the aromatic C=C bonds and the aryl ether C-O stretch will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M+) peak at an m/z value corresponding to the molecular weight of the compound (~132.16).

Safety, Handling, and Storage

4.1. Hazard Identification

-

This compound is a combustible liquid.

-

It may cause skin, eye, and respiratory irritation.[16]

-

Handle in a well-ventilated area or a chemical fume hood.[17]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.[18]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[18]

-

Skin and Body Protection: Wear a lab coat.[18]

4.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

Keep away from heat, sparks, open flames, and other ignition sources.[17][20]

-

The compound can be sensitive to light, air, and heat.[16] Storage under an inert atmosphere is recommended for long-term stability.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The mechanistic underpinnings, a step-by-step experimental protocol, and a comprehensive characterization workflow have been presented to equip researchers with the necessary tools for success. By following the outlined procedures and analytical benchmarks, scientists in drug discovery and materials science can confidently produce and validate high-purity this compound for their research applications.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. This compound 96(768-70-7) 1H NMR [m.chemicalbook.com]

- 14. This compound 96(768-70-7)IR [m.chemicalbook.com]

- 15. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labsolu.ca [labsolu.ca]

- 17. fishersci.fr [fishersci.fr]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Ethynylanisole: Chemical Properties and Reactivity

Abstract

3-Ethynylanisole, also known as 1-ethynyl-3-methoxybenzene, is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its unique structure, featuring a terminal alkyne and a methoxy-substituted aromatic ring, provides two distinct points for chemical modification. This guide offers an in-depth exploration of the core chemical properties and reactivity of this compound, providing field-proven insights and detailed protocols for its application in key synthetic transformations. We will delve into its physical characteristics, spectral signatures, and pivotal reactions such as the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), grounding all mechanistic claims and protocols in authoritative sources.

Core Chemical and Physical Properties

This compound is a combustible, colorless to light orange liquid at room temperature.[3][4] The presence of the terminal alkyne makes it a valuable precursor for creating more complex molecular architectures.[1] The methoxy group on the aromatic ring influences the electronic properties of the molecule, modulating the reactivity of both the phenyl ring and the ethynyl group.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, compiled from leading chemical suppliers and databases.[2][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | [5][6] |

| Molecular Weight | 132.16 g/mol | [5][6] |

| CAS Number | 768-70-7 | [5][6] |

| Appearance | Clear, colorless to light orange/yellow liquid | [4] |

| Boiling Point | 204-210 °C (lit.) | [2][4][5] |

| Density | 1.04 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.555 (lit.) | [4][5] |

| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2][5] |

| Water Solubility | Slightly soluble | [2] |

| Sensitivity & Stability | Light, air, and heat sensitive.[6] Store under inert gas in a dark place.[2][4] |

Spectral Data Interpretation

While raw spectral data is specific to individual sample analysis, the expected signatures for this compound are well-characterized and essential for structural verification:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (in the ~6.8-7.3 ppm region), a singlet for the methoxy group protons (~3.8 ppm), and a singlet for the acetylenic proton (~3.0 ppm).

-

¹³C NMR: Key signals include those for the two sp-hybridized carbons of the alkyne (~77 and ~83 ppm), the aromatic carbons (in the ~115-160 ppm range), and the methoxy carbon (~55 ppm).

-

IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretch. A peak in the 2100-2140 cm⁻¹ region corresponds to the C≡C triple bond stretch. Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of the aryl ether C-O stretch.[7]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 132.16, confirming the molecular weight.[8]

Reactivity and Key Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functional group is a gateway to two of modern chemistry's most powerful carbon-carbon and carbon-heteroatom bond-forming reactions: the Sonogashira coupling and "click chemistry."

Sonogashira Coupling: Formation of Aryl Alkynes

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes under mild conditions.[10][11]

Causality Behind Experimental Choices: The reaction relies on a dual catalytic system. A palladium(0) complex is the primary catalyst that facilitates the oxidative addition of the aryl halide. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This transmetalation step to the palladium center is often the rate-determining step and is crucial for the high efficiency of the reaction.[11] An amine base, such as triethylamine or piperidine, is required to neutralize the HX byproduct and to serve as the solvent.[10][12]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Self-Validating Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized representation. Substrate-specific optimization is essential.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed anhydrous amine solvent (e.g., triethylamine) via syringe.

-

Alkyne Addition: Add this compound (1.1-1.5 eq.) to the mixture via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts.[13][14][15] This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[13][16]

Causality Behind Experimental Choices: The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[14] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exquisite regiocontrol, yielding only the 1,4-isomer.[14] The reaction is remarkably tolerant of a wide array of functional groups and can often be performed in aqueous, protic solvents, making it suitable for bioconjugation applications.[15][16] The copper(I) catalyst can be added as a salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[16]

Caption: A workflow diagram for the CuAAC click reaction.

Self-Validating Protocol: General Procedure for CuAAC Reaction

This protocol is a generalized representation for a typical small-molecule synthesis.

-

Reagent Solution: In a vial, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent mixture, such as t-butanol/water (1:1).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq.) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water.

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

-

Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product can often be isolated in high purity without chromatography, but can be further purified by recrystallization or silica gel chromatography if necessary.[16]

Safety and Handling

As a responsible scientist, proper handling of this compound is paramount. It is classified as a combustible liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[6][17]

-

Hazard Statements (GHS): H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

-

P261: Avoid breathing mist, vapors, or spray.[6]

-

P280: Wear protective gloves, eye protection, and face protection.[6][17]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][17]

-

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[2][4] It is sensitive to light, air, and heat.[6]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its defined physicochemical properties and the predictable, high-yielding reactivity of its terminal alkyne group make it an invaluable tool for researchers. A thorough understanding of its participation in cornerstone reactions like the Sonogashira coupling and CuAAC click chemistry allows for the rational design and efficient construction of complex molecules for pharmaceutical and materials science applications. Adherence to strict safety protocols is essential to ensure its effective and safe utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 768-70-7,this compound 96 | lookchem [lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound 96 CAS#: 768-70-7 [m.chemicalbook.com]

- 5. 3-エチニルアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. Click Chemistry [organic-chemistry.org]

- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 16. benchchem.com [benchchem.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

1-Ethynyl-3-methoxybenzene CAS number and molecular weight

For researchers and scientists engaged in drug development and chemical synthesis, precise identification of a compound is paramount. This section provides the key identifiers for 1-Ethynyl-3-methoxybenzene, also known under synonyms such as 3-Ethynylanisole and 3-Methoxyphenylacetylene.[1]

The Chemical Abstracts Service (CAS) has assigned the number 768-70-7 to 1-Ethynyl-3-methoxybenzene.[1][2] This unique numerical identifier is universally used to provide an unambiguous reference for the chemical substance, avoiding confusion that can arise from its various synonyms.

The molecular weight of 1-Ethynyl-3-methoxybenzene is a fundamental physical property critical for stoichiometric calculations in chemical reactions and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Monoisotopic Mass | 132.057514874 Da | [2] |

This foundational data serves as the starting point for any in-depth study or application of this compound. The subsequent sections of this guide will delve into the synthesis, reactivity, and applications of 1-Ethynyl-3-methoxybenzene, grounded in these core identifiers.

References

Introduction: The Versatility of 3-Ethynylanisole

An In-Depth Technical Guide to the Reaction Mechanism Studies of 3-Ethynylanisole

For Researchers, Scientists, and Drug Development Professionals

This compound (1-Ethynyl-3-methoxybenzene) is a bifunctional aromatic compound featuring a terminal alkyne and a methoxy-substituted benzene ring.[1] This unique structural combination imparts a versatile reactivity profile, making it a valuable building block in diverse fields, from medicinal chemistry to materials science. The electron-donating nature of the meta-positioned methoxy group influences the reactivity of the aromatic ring, while the terminal alkyne group serves as a reactive handle for a multitude of transformations.

Its significance is particularly pronounced in drug discovery, where the rigid alkyne linker can be used to construct complex molecular architectures and as a precursor for heterocyclic scaffolds.[2][3][4][5][6] Understanding the core reaction mechanisms of this compound is paramount for its effective utilization in the synthesis of novel chemical entities. This guide provides an in-depth exploration of its most critical reaction pathways, focusing on the causality behind experimental choices and providing validated protocols for practical application.

| Compound Property | Value |

| CAS Number | 768-70-7[1] |

| Linear Formula | CH₃OC₆H₄C≡CH[1] |

| Molecular Weight | 132.16 g/mol [1] |

| Boiling Point | 204-210 °C[1] |

| Density | 1.04 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.555[1] |

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] This reaction is fundamental for the functionalization of this compound, enabling its direct linkage to various aromatic and vinylic systems under mild conditions.[7]

Authoritative Grounding: The Catalytic Cycles

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][9] While copper-free variants exist, the co-catalyzed system remains prevalent due to its high efficiency.[9]

-

The Palladium Cycle: This cycle is responsible for activating the aryl halide and coupling it with the alkyne.

-

Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a square planar Pd(II) complex.[9] This is the activation step for the halide.

-

Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide. This is typically the rate-determining step.[9]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product (Ar-C≡CR) and regenerate the active Pd(0) catalyst.[7][10]

-

-

The Copper Cycle: This cycle's primary role is to generate the reactive copper acetylide nucleophile.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne of this compound.

-

Deprotonation: In the presence of an amine base (e.g., triethylamine or diisopropylamine), the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[9][10] This species is then ready for transmetalation to the palladium center.

-

Expertise & Experience: Causality in Experimental Design

The choice of each component is critical for a successful reaction.

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (typically CuI) is used. The phosphine ligands on the palladium stabilize the catalyst and influence its reactivity.[9]

-

Base: An amine base is required not only to neutralize the HX generated but, more importantly, to facilitate the deprotonation of the alkyne in the copper cycle.[7][10]

-

Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used because the Pd(0) catalyst is sensitive to oxidation.

[3+2] Dipolar Cycloaddition: Azide-Alkyne "Click" Chemistry

The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11][12] This reaction provides an efficient and highly reliable method for linking this compound to other molecules, a strategy frequently employed in drug discovery and bioconjugation.

Authoritative Grounding: Mechanistic Pathways

Two primary mechanistic pathways exist for this transformation:

-

The Huisgen [3+2] Cycloaddition (Thermal): This is the original, uncatalyzed reaction. It is a concerted pericyclic reaction that proceeds through a single transition state.[11] However, it often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers, limiting its utility.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[12] The mechanism is stepwise:

-

Formation of a copper(I) acetylide from this compound.

-

Coordination of the organic azide to the copper center.

-

Cyclization to form a six-membered copper-containing intermediate (cupracycle).

-

Rearrangement and protonolysis to release the 1,4-triazole product and regenerate the Cu(I) catalyst.

-

Trustworthiness: A Self-Validating Protocol

The CuAAC reaction is renowned for its robustness. It proceeds to high conversion with minimal byproducts, often requiring little to no purification beyond simple filtration or extraction. Its insensitivity to most functional groups and aqueous conditions makes it a highly trustworthy and reproducible transformation.

Electrophilic Addition: Hydration of the Alkyne

The addition of water across the carbon-carbon triple bond, known as hydration, is a classic alkyne transformation that converts this compound into the corresponding methyl ketone (3-methoxyacetophenone).[13][14]

Authoritative Grounding: The Hydration Mechanism

This reaction is typically catalyzed by a strong acid in the presence of a mercury(II) salt (e.g., HgSO₄). The mechanism proceeds as follows:

-

Electrophilic Attack: The Hg²⁺ ion acts as an electrophile, coordinating to the alkyne to form a cyclic mercurinium ion intermediate. This coordination activates the alkyne towards nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule attacks the more substituted carbon of the activated alkyne complex. For a terminal alkyne like this compound, this attack follows Markovnikov's rule , leading to the hydroxyl group being placed at the internal carbon.[14][15]

-

Deprotonation: Loss of a proton from the oxonium ion yields a mercury-containing enol.

-

Protodemercuration: The vinyl mercury species is protonated by the acid, cleaving the C-Hg bond to form a neutral enol.

-

Keto-Enol Tautomerization: The enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, yielding the final methyl ketone product.[14]

Expertise & Experience: Causality in Catalyst Choice

While simple acid catalysis is possible, the reaction is extremely slow.[14][15] Mercury(II) salts are used because the Hg²⁺ ion is a potent Lewis acid that effectively polarizes the alkyne's pi system, making it much more susceptible to attack by a weak nucleophile like water. The methoxy group at the meta position has a minimal electronic directing effect on the regioselectivity of the hydration, which is primarily governed by Markovnikov's rule for terminal alkynes.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Iodobenzene

-

System Validation: This protocol is self-validating through the expected formation of 1-methoxy-3-(phenylethynyl)benzene, which can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Successful coupling is indicated by the disappearance of the terminal alkyne proton signal (~3.1 ppm) in the ¹H NMR spectrum.

-

Methodology:

-

To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and iodobenzene (1.0 eq).

-

Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous THF (5 mL per mmol of iodobenzene).

-

Stir the mixture for 5 minutes at room temperature.

-

Add this compound (1.2 eq) dropwise via syringe.

-

Stir the reaction at room temperature for 6-12 hours, monitoring progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Protocol 2: CuAAC Reaction of this compound with Benzyl Azide

-

System Validation: The formation of 1-(benzyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole is confirmed by spectroscopic methods. A characteristic singlet for the triazole proton will appear in the ¹H NMR spectrum (~7.5-8.0 ppm).

-

Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL per mmol).

-

Add a freshly prepared 1M aqueous solution of sodium ascorbate (0.2 eq).

-

Add a 0.5M aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the resulting heterogeneous mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically change color.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The product is often pure enough for subsequent use; if necessary, it can be purified by recrystallization or chromatography.

-

References

- 1. 3-エチニルアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 5. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 6. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories | Technology Networks [technologynetworks.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. study.com [study.com]

- 14. Alkyne Reactivity [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Physical properties of 3-Ethynylanisole (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 3-Ethynylanisole

For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of reagents is fundamental to experimental design, process optimization, and safety. This guide provides a detailed examination of this compound (CAS: 768-70-7), a key building block in organic synthesis. We will focus on its boiling point and density, offering both established literature values and the robust experimental protocols required for their empirical verification.

Core Physical Characteristics of this compound

This compound, also known as 1-ethynyl-3-methoxybenzene, is an aromatic compound with the molecular formula C₉H₈O.[1][2] Its structure, featuring a methoxy group and a terminal alkyne on a benzene ring, makes it a versatile intermediate in cross-coupling reactions and the synthesis of more complex molecules. The accurate determination of its physical properties is crucial for purification, reaction setup, and modeling.

Table 1: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 204-210 °C | Atmospheric Pressure |

| 146-147 °C | 15 mmHg (Reduced Pressure) | |

| Density | 1.04 g/mL | 25 °C |

Data sourced from Sigma-Aldrich.[3][4]

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid's volume.[5][6] For research-scale quantities, the capillary method is a highly efficient and accurate technique for determining this property.

Causality and Methodological Integrity

The choice of the capillary method is predicated on its efficiency with small sample volumes and its ability to provide a sharp, observable endpoint. The entire system is self-validating: the continuous stream of bubbles from the capillary definitively indicates that the liquid's vapor pressure has overcome the ambient pressure at that specific temperature. Slow, uniform heating is critical to prevent superheating and to ensure that the thermometer reading accurately reflects the liquid's temperature at the moment of boiling.[7]

Protocol: Boiling Point Determination via the Capillary Method

This protocol outlines the procedure using a standard heating block apparatus.

-

Preparation : Place a small amount (a few milliliters) of this compound into a small fusion tube.[7]

-

Capillary Insertion : Seal one end of a glass capillary tube by rotating it in a flame. Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.[5][8]

-

Apparatus Setup : Insert the fusion tube assembly into a heating block. Place a calibrated thermometer into the block, ensuring the thermometer bulb is level with the sample in the fusion tube.[7][8]

-

Heating : Heat the block slowly and steadily. Observe the sample closely.

-

Observation : As the temperature approaches the boiling point, a slow stream of bubbles will begin to emerge from the capillary tube.

-

Endpoint Determination : The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] Record this temperature. For enhanced accuracy, the apparatus can be allowed to cool; the temperature at which the liquid is drawn back into the capillary tube upon cooling is also considered the boiling point.[9]

-

Barometric Pressure : For utmost accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit of its volume (ρ = m/V).[10] It is temperature-dependent; therefore, recording the temperature during measurement is crucial for accuracy and reproducibility.[11] A straightforward and reliable method for determining the density of a liquid involves the gravimetric measurement of a known volume.

Causality and Methodological Integrity

This method's trustworthiness stems from its reliance on two fundamental and highly accurate measurements: mass, determined by an analytical balance, and volume, determined using calibrated glassware (e.g., a graduated cylinder or pycnometer).[12][13] By performing multiple measurements and averaging the results, random errors can be minimized, ensuring a robust and validated final value.[10]

Protocol: Density Determination via Gravimetry

-

Tare Measurement : Place a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[10][14]

-

Sample Addition : Carefully add a specific volume of this compound (e.g., 20 mL) to the graduated cylinder. Ensure an accurate volume reading by observing the bottom of the meniscus.[11]

-

Mass Measurement : Place the graduated cylinder with the sample back on the analytical balance and record the mass.[11]

-

Temperature Measurement : Immediately measure and record the temperature of the liquid sample.[11]

-

Calculation : Calculate the density using the formula: Density = Mass / Volume.

-

Replication : Repeat the procedure at least two more times, using slightly different volumes if desired, to ensure precision.[10] Calculate the average density from the trials.

Experimental Workflow: Density Determination

Caption: Workflow for Density Determination.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 768-70-7 [sigmaaldrich.com]

- 4. This compound 96 768-70-7 [sigmaaldrich.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. mt.com [mt.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

The Versatility of 3-Ethynylanisole: A Technical Guide to the Synthesis of Novel Compounds

Introduction: 3-Ethynylanisole as a Premier Building Block

In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular diversity from readily accessible starting materials is paramount. This compound, with its unique electronic and structural features, has emerged as a cornerstone for the construction of a vast array of complex organic molecules. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for the synthesis of novel compounds.

The strategic positioning of the methoxy and terminal alkyne functionalities on the aromatic ring imparts a rich and varied reactivity profile to this compound. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring, while the terminal alkyne serves as a versatile handle for a multitude of transformations, including carbon-carbon bond formation and the construction of heterocyclic scaffolds. This guide will delve into the core reactions that leverage these features, providing researchers, scientists, and drug development professionals with the necessary tools to unlock the synthetic potential of this remarkable building block.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct and efficient route to substituted alkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[1]

Causality Behind Experimental Choices

The choice of catalyst, co-catalyst, base, and solvent are critical for a successful Sonogashira coupling.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor, such as PdCl₂(PPh₃)₂, which is reduced in the presence of a phosphine ligand and a base.

-

Copper(I) Co-catalyst: Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

-

Base: A mild amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[3]

-

Solvent: The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and catalysts.[4]

Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)-2-(4-methylphenyl)acetylene

This protocol details the Sonogashira coupling of this compound with 4-iodotoluene.

Materials:

-

This compound (1.0 eq)

-

4-Iodotoluene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation: Representative Sonogashira Couplings of this compound

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodotoluene | 1-(3-Methoxyphenyl)-2-(4-methylphenyl)acetylene | ~90% |

| 2 | 1-Iodo-4-nitrobenzene | 1-(3-Methoxyphenyl)-2-(4-nitrophenyl)acetylene | ~85% |

| 3 | 1-Bromo-3,5-difluorobenzene | 1-(3,5-Difluorophenyl)-2-(3-methoxyphenyl)acetylene | ~75% |

Visualization: Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

II. [3+2] Cycloaddition Reactions: The Advent of Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[6]

Causality Behind Experimental Choices

The success of the CuAAC reaction hinges on the generation and stabilization of the copper(I) catalyst.

-

Copper(I) Source: Copper(I) can be introduced directly as a salt (e.g., CuI), or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The in situ generation is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.[5]

-

Solvent System: The reaction is often performed in a mixture of water and a miscible organic solvent such as t-butanol or THF. This allows for the dissolution of both polar and nonpolar reactants.

Experimental Protocol: Synthesis of 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole

This protocol describes the CuAAC reaction between this compound and benzyl azide.

Materials:

-

This compound (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Data Presentation: Characterization of a Representative 1,2,3-Triazole

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole | 7.72 (s, 1H), 7.40-7.25 (m, 7H), 6.90 (d, 1H), 5.55 (s, 2H), 3.85 (s, 3H) | 160.1, 148.2, 134.8, 132.0, 129.9, 129.2, 128.8, 128.1, 119.5, 114.5, 111.8, 55.3, 54.2 | 266.13 [M+H]⁺ |

Visualization: CuAAC Reaction Workflow

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition.

III. Synthesis of Heterocyclic Scaffolds

The terminal alkyne of this compound is a versatile precursor for the construction of a variety of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

A. Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities.[7] A powerful strategy for their synthesis involves the electrophilic cyclization of N-(2-alkynyl)anilines.[8] By first coupling this compound with a suitably substituted aniline, a precursor for this cyclization can be readily prepared.

Conceptual Workflow:

-

Sonogashira Coupling: Couple this compound with an ortho-haloaniline (e.g., 2-iodoaniline) to form the corresponding N-(2-alkynyl)aniline derivative.

-

Electrophilic Cyclization: Treat the N-(2-alkynyl)aniline with an electrophile (e.g., I₂, ICl, or a mercury salt) to induce a 6-endo-dig cyclization, followed by aromatization to yield the substituted quinoline.[8]

Visualization: Conceptual Pathway to Quinolines

Caption: Two-step strategy for the synthesis of quinolines from this compound.

B. Gold- and Rhodium-Catalyzed Cycloadditions

Gold and rhodium catalysts are particularly effective in activating the C≡C triple bond of this compound towards cycloaddition reactions, opening pathways to a diverse range of carbo- and heterocyclic structures.

-

Gold-Catalyzed Cyclizations: Gold(I) catalysts are soft π-acids that can activate alkynes towards intramolecular nucleophilic attack, leading to the formation of various heterocyclic systems. For instance, a suitably positioned nucleophile on a derivative of this compound can undergo gold-catalyzed cyclization to form furans, pyrroles, or other heterocycles.[9][10]

-

Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful reaction allows for the construction of substituted benzene rings by the formal cycloaddition of three alkyne units. By reacting this compound with a diyne in the presence of a rhodium catalyst, complex polycyclic aromatic compounds can be synthesized in a single step.[6]

IV. Polymerization and Metathesis

The ethynyl group of this compound also serves as a monomer unit for polymerization and a reactant in metathesis reactions, leading to novel materials and complex diene structures.

A. Polymerization of this compound

Substituted polyacetylenes are a class of conjugated polymers with interesting optical and electronic properties. The polymerization of this compound can be achieved using transition metal catalysts, such as Grubbs' ruthenium catalysts, which are well-known for their activity in olefin and alkyne metathesis.[11][12]

Conceptual Polymerization:

The polymerization would likely proceed via a metathesis mechanism, leading to a conjugated polymer backbone with pendant 3-methoxyphenyl groups. The properties of the resulting polymer, such as its solubility, molecular weight, and electronic properties, would be influenced by the polymerization conditions (catalyst, solvent, temperature).[13][14]

B. Enyne Metathesis

Enyne metathesis is a powerful reaction that couples an alkene and an alkyne to form a 1,3-diene.[1][15] This transformation is typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts. Cross-enyne metathesis between this compound and a terminal alkene would yield a substituted 1,3-diene, a valuable building block for Diels-Alder reactions and other transformations.

Visualization: Enyne Metathesis for Diene Synthesis

Caption: Synthesis of 1,3-dienes via enyne metathesis.

Conclusion

This compound stands as a versatile and powerful building block in modern organic synthesis. Its readily accessible reactive handles—the terminal alkyne and the methoxy-substituted aromatic ring—provide a gateway to a vast chemical space. This guide has detailed several key synthetic transformations, including the robust Sonogashira coupling and the highly efficient copper-catalyzed azide-alkyne cycloaddition, providing detailed, actionable protocols. Furthermore, we have explored the potential for synthesizing complex heterocyclic scaffolds, polymers, and conjugated dienes. The strategic application of the methodologies presented herein will undoubtedly continue to fuel innovation in the fields of medicinal chemistry, materials science, and beyond.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 5. kbfi.ee [kbfi.ee]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles [pubmed.ncbi.nlm.nih.gov]

- 10. Gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes: intramolecular capture of the vinyl-Au intermediate by the silicon electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddolpyrrolidine Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. Enyne Cross-Metathesis with Strained, Geminally-Substituted Alkenes: Direct Access to Highly Substituted 1,3-Dienes [organic-chemistry.org]

An In-Depth Technical Guide to the Stability and Storage of 3-Ethynylanisole

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 3-ethynylanisole (1-ethynyl-3-methoxybenzene), a critical building block for professionals in research, chemical synthesis, and drug development. Adherence to these guidelines is paramount for ensuring experimental reproducibility, maintaining material integrity, and promoting laboratory safety.

Introduction: The Duality of Reactivity and Instability

This compound (CAS No. 768-70-7) is a versatile aromatic compound featuring a terminal alkyne and a methoxy-substituted phenyl ring. This unique structure makes it a valuable precursor in pharmaceuticals, high-performance polymers, and organic materials science.[1] However, the very features that impart its synthetic utility—the electron-rich aromatic system and the reactive carbon-carbon triple bond—also render it susceptible to degradation under improper conditions. Understanding the chemical causality behind its instability is the first principle of its effective use.

Chemical Profile and Intrinsic Stability Factors

The stability of this compound is governed by two primary structural motifs: the terminal alkyne (ethynyl group) and the anisole ring system.

-

The Terminal Alkyne: The C-H bond on the sp-hybridized carbon is weakly acidic, making it prone to deprotonation and subsequent reactions. More critically, terminal alkynes are known to be susceptible to oxidative coupling, dimerization, and polymerization, particularly in the presence of heat, light, oxygen, or trace metal catalysts.

-

The Anisole Moiety: The methoxy group (-OCH₃) is an activating, ortho-para directing group that enriches the phenyl ring with electron density.[2] While this enhances its utility in electrophilic aromatic substitution reactions, it can also increase susceptibility to oxidation. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.[2] High temperatures can also lead to thermal decomposition, primarily through the cleavage of the O-CH₃ bond to form phenoxy and methyl radicals.[3][4]

Key Factors Influencing Degradation

Several environmental factors can initiate or accelerate the degradation of this compound. These factors can act independently or synergistically, compromising sample purity over time.

Temperature: Elevated temperatures provide the activation energy for unwanted side reactions.

-

Causality: Heat can promote polymerization of the alkyne group and accelerate oxidative processes. While this compound has a high boiling point (204-210 °C), thermal degradation can occur at much lower temperatures over extended periods. The related compound, 4-ethynylanisole, is noted to be temperature-sensitive.[5]

-

Recommendation: Store at reduced temperatures, typically between 2-8°C, to minimize thermal degradation.[6] For long-term storage, colder temperatures (e.g., -20°C) are advisable.

Light: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.

-

Causality: Aryl acetylenes can be light-sensitive.[5] Photons can provide the energy to form radical species, initiating chain reactions such as polymerization or oxidation.

-

Recommendation: Always store this compound in amber or opaque containers to protect it from light.[5]

Atmosphere (Oxygen): The presence of atmospheric oxygen is a primary driver of degradation for terminal alkynes.

-

Causality: Oxygen can participate in radical-mediated pathways and oxidative coupling reactions, leading to the formation of diynes and other polymeric impurities. This process can sometimes be catalyzed by trace metals.

-

Recommendation: Store under an inert atmosphere (e.g., argon or nitrogen). For long-term storage or for high-purity applications, purging the container with an inert gas before sealing is a critical, self-validating step.

Incompatible Materials: Contact with certain materials can catalyze degradation.

-

Causality: Strong oxidizing agents, acids, acid chlorides, halogens, and alkali metals are incompatible.[7] Trace amounts of transition metals (like copper or palladium, often used in its synthesis) can catalyze oxidative coupling (Glaser coupling) if not completely removed.

-

Recommendation: Store in clean, high-quality glass containers. Avoid contact with incompatible metals and reactive chemicals. Ensure all purification steps have effectively removed residual catalysts.

The interplay of these factors is visualized in the diagram below.

Caption: Key environmental factors that can initiate degradation pathways.

Recommended Storage and Handling Protocols

A multi-layered approach to storage and handling is essential for preserving the integrity of this compound.

Summary of Storage Conditions

| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |

| Temperature | 2-8°C (Refrigerated)[6] | -20°C (Frozen) |

| Atmosphere | Tightly sealed container[8][9] | Inert gas (Argon/Nitrogen) blanket |

| Light | Amber glass vial or opaque container[5] | Amber glass vial stored in the dark |

| Container | Borosilicate glass (e.g., Schott vial) | PTFE-lined cap, sealed with Parafilm® |

Protocol for Aliquoting and Long-Term Storage

This protocol is designed to be a self-validating system, minimizing exposure during handling.

-

Preparation: Move the main stock bottle of this compound and all necessary materials (syringes, needles, new vials) into an inert atmosphere glovebox or have a Schlenk line ready.

-

Inerting: Purge the new, empty storage vials (amber glass with PTFE-lined caps) with dry argon or nitrogen for several minutes.

-

Transfer: Using a clean, dry gas-tight syringe, carefully withdraw the desired amount of this compound from the main stock bottle.

-

Dispensing: Dispense the liquid into the new, inerted vials.

-

Blanketing: Before sealing, flush the headspace of each new vial with inert gas.

-

Sealing: Tightly screw on the PTFE-lined cap. For added protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).

-

Storage: Place the aliquots in a designated, light-protected secondary container and store at -20°C.

Purity Assessment and Degradation Monitoring

Regularly assessing the purity of this compound is crucial, especially for sensitive applications like catalysis or pharmaceutical synthesis.

Analytical Methods

| Method | Purpose | Observable Changes Indicating Degradation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for purity assessment and identification of volatile impurities. | Appearance of new peaks, particularly at higher retention times (dimers, polymers). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural verification and detection of impurities. | Diminished integral of the acetylenic proton (~3.1 ppm), appearance of complex aromatic or aliphatic signals. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis, especially for less volatile degradation products. | Emergence of new peaks, broadening of the main peak. |

| Visual Inspection | Quick qualitative check. | The pure compound is a liquid. Development of a yellow or brown color can indicate polymerization or oxidation.[5] |

Experimental Workflow: Quality Control of a New Batch

The following workflow ensures that a newly received or long-stored batch of this compound meets the required quality standards before use.

Caption: A logical workflow for the quality control of this compound.

Conclusion

The effective use of this compound in a research or development setting is directly tied to a rigorous understanding and implementation of proper storage and handling procedures. By controlling temperature, light, and atmospheric exposure, and by verifying purity through routine analytical checks, researchers can ensure the integrity of this valuable reagent. The protocols and guidelines presented herein provide a robust framework for maintaining the stability of this compound, thereby safeguarding the reliability and success of the scientific endeavors that depend on it.

References

- 1. benchchem.com [benchchem.com]

- 2. Anisole - Wikipedia [en.wikipedia.org]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. 768-60-5 CAS MSDS (4-Ethynylanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound 96 - Safety Data Sheet [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Theoretical Framework for Analyzing the Electronic Structure of 3-Ethynylanisole

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for the investigation of the electronic structure of 3-ethynylanisole. As a molecule combining an electron-donating methoxy group and a π-accepting/donating ethynyl group on a benzene ring, this compound presents a compelling case study in substituent effects, intramolecular charge transfer, and electronic transitions. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical methods to understand and predict the properties of substituted aromatic compounds. We detail a robust workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic characteristics, including molecular geometry, frontier molecular orbitals, electrostatic potential, and UV-Vis spectroscopic signatures.

Introduction: The Scientific Rationale

This compound is an aromatic compound characterized by two key functional groups attached to a benzene ring at the meta-position: a methoxy group (-OCH₃) and an ethynyl group (-C≡CH). The electronic behavior of this molecule is governed by the interplay between these substituents.

-

The methoxy group is a classic electron-donating group (EDG) through resonance (+R effect), where the lone pairs on the oxygen atom delocalize into the aromatic π-system.[1][2][3] This effect increases the electron density of the ring, particularly at the ortho and para positions, thereby activating it towards electrophilic substitution.[1][4]

-

The ethynyl group has a more complex role. It is mildly electron-withdrawing by induction due to the sp-hybridization of its carbon atoms, but it can also participate in and extend the π-conjugation of the ring system.[5][6][7]

Understanding the net electronic effect of these competing influences is crucial for predicting the molecule's reactivity, intermolecular interactions, and photophysical properties. Such insights are vital in fields like medicinal chemistry, where electronic structure dictates drug-receptor interactions, and in materials science, where molecules like this can serve as building blocks for conductive polymers or organic electronics.[6][7][8] This guide establishes a first-principles computational protocol to explore these properties with high fidelity.

Theoretical Foundations: Selecting the Right Tools

To accurately model the electronic structure of this compound, Density Functional Theory (DFT) serves as the method of choice, offering an excellent balance between computational cost and accuracy for medium-sized organic molecules.[9][10][11] For studying excited states and predicting spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the established standard.[12][13][14]

The DFT Functional: B3LYP

The choice of the exchange-correlation functional is critical. For this protocol, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error common in pure DFT functionals. B3LYP has a long-standing track record of providing reliable geometric and electronic structures for a wide range of organic molecules, including anisole and phenylacetylene derivatives.[8][15]

The Basis Set: 6-311++G(d,p)

The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. We will employ the 6-311++G(d,p) basis set. Let's break down this choice:

-

6-311G : A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, providing high flexibility.

-

++ : Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are essential for accurately describing lone pairs and regions of space far from the nuclei, which is critical for systems with heteroatoms like oxygen and for modeling non-covalent interactions.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort from their standard spherical or dumbbell forms, which is necessary to correctly model the bonding environment in a conjugated system.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been successfully used to study the properties of 4-ethynylanisole, a close isomer, making it a validated and trustworthy choice for our target molecule.[8][16]

Computational Workflow and Protocols

This section provides a step-by-step methodology for a comprehensive theoretical analysis of this compound.

Workflow Overview

The overall computational strategy follows a logical progression from determining the ground-state structure to analyzing its intrinsic electronic properties and predicting its response to electronic excitation.

Caption: Computational workflow for electronic structure analysis.

Protocol 1: Ground State Geometry Optimization

Objective: To find the lowest energy (most stable) conformation of this compound in the gas phase.

-

Construct the Molecule: Build the this compound molecule in a suitable molecular modeling program (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.

-

Set Up Calculation: Specify the following parameters in the quantum chemistry software package (e.g., Gaussian, ORCA):

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Job Type: Opt (Optimization) followed by Freq (Frequency). The Freq calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Execute and Analyze: Run the calculation. Upon completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies. The resulting coordinates represent the equilibrium geometry of the molecule.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic transitions.

-

Use Optimized Geometry: The analysis must be performed on the optimized structure from Protocol 1.

-

Extract Orbital Information: The energies of the HOMO and LUMO are provided in the output file of the optimization calculation. The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO

-

Visualize Orbitals: Use a visualization program to generate isosurface plots of the HOMO and LUMO. This visual representation is critical for understanding the spatial distribution of these orbitals and identifying which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).

Caption: Relationship between Frontier Molecular Orbitals (FMOs).

Protocol 3: Electrostatic Potential (ESP) Mapping

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Perform Single-Point Calculation: Using the optimized geometry, run a single-point energy calculation with the same level of theory (B3LYP/6-311++G(d,p)).

-

Generate ESP Surface: Request the generation of the electrostatic potential mapped onto the total electron density surface.

-

Analyze the Map: The resulting ESP map will be color-coded. Typically:

-

Red/Orange: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. These are expected around the oxygen atom and the π-systems of the ring and ethynyl group.

-

Blue/Green: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. These are expected around the acidic acetylenic hydrogen.

-

Protocol 4: Simulating the UV-Vis Spectrum

Objective: To predict the electronic absorption spectrum and understand the nature of the primary electronic transitions.

-

Set Up TD-DFT Calculation: Using the optimized ground-state geometry, set up a TD-DFT calculation.

-

Method: TD-DFT(NStates=10) or similar, to calculate the first 10-20 excited states.

-

Functional/Basis Set: B3LYP/6-311++G(d,p).

-

-

Execute and Extract Data: Run the calculation. The output will list the vertical excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f) for each transition. The oscillator strength indicates the intensity of the absorption.

-

Visualize the Spectrum: Plot the oscillator strength against the wavelength. To create a realistic spectrum, convolute each transition with a Gaussian function. The major peaks in this simulated spectrum correspond to the most probable electronic transitions. Analysis of the molecular orbitals involved in the dominant transitions (e.g., HOMO→LUMO) provides insight into their nature (e.g., π→π*).[12][17]

Expected Results and Interpretation

Based on established principles of substituent effects, we can anticipate the following outcomes for this compound.[4][18]

| Property | Expected Outcome | Scientific Interpretation |

| Geometry | The methoxy group's C-O-C plane will likely be coplanar with the benzene ring to maximize resonance stabilization. | Coplanarity facilitates the delocalization of oxygen's lone pairs into the ring's π-system.[10] |

| HOMO Distribution | The HOMO is expected to be a π-orbital with significant density on the benzene ring and the oxygen atom of the methoxy group. | This reflects the electron-donating nature of the methoxy group, making these regions the primary source of electrons for reactions.[9] |

| LUMO Distribution | The LUMO is expected to be a π-orbital with significant density on the benzene ring and the ethynyl group. | The ethynyl group and the ring act as the primary electron-accepting regions. |